2-フルオロ-4-(4-ホルミルフェニル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

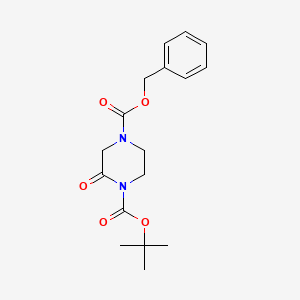

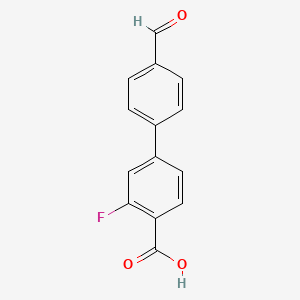

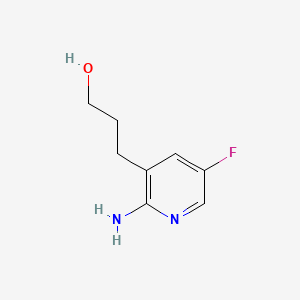

“2-Fluoro-4-(4-formylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H9FO3 . It has a molecular weight of 244.22 g/mol . The IUPAC name for this compound is 3-fluoro-4’-formyl [1,1’-biphenyl]-4-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for “2-Fluoro-4-(4-formylphenyl)benzoic acid” were not found, related compounds have been synthesized from γ-keto acids . For example, 2-(4-fluorobenzoyl)benzoic acid has been used as a starting material for the synthesis of other compounds .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(4-formylphenyl)benzoic acid” consists of a biphenyl group with a carboxylic acid and a formyl group . The InChI code for this compound is 1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) .Physical And Chemical Properties Analysis

“2-Fluoro-4-(4-formylphenyl)benzoic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 322.0±27.0 °C at 760 mmHg, and a flash point of 148.5±23.7 °C . It has a molar refractivity of 39.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 117.8±3.0 cm3 .科学的研究の応用

Gタンパク質共役受容体(GPCR)におけるアゴニスト活性増強

構造活性相関研究により、トリフルオロメチル基とフッ素基(2-フルオロ-4-(トリフルオロメチル)安息香酸に似ている)を導入すると、GPCRのアゴニスト活性が向上することが明らかになりました。 フッ素化基とタンパク質との間のハロゲン結合相互作用は、効力の向上に寄与しています .

ヘパラン硫酸グリコサミノグリカン(HSGAG)模倣化合物

研究者らは、2-(4-フルオロベンゾイル)安息香酸(関連化合物)を、HSGAG模倣化合物を合成するための出発試薬として使用してきました . これらの模倣体は、細胞シグナル伝達、炎症、および癌の進行の研究において重要な役割を果たします。

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-4-(4-formylphenyl)benzoic acid” was not found, related compounds such as benzoic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye damage, and specific target organ toxicity .

将来の方向性

特性

IUPAC Name |

2-fluoro-4-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGWMVUUGIOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688907 |

Source

|

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261970-90-4 |

Source

|

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)